molecular formula C16H20N2O7 B3978912 METHYL 3-({[1-(METHOXYCARBONYL)-3-METHYLBUTYL]AMINO}CARBONYL)-5-NITROBENZOATE

METHYL 3-({[1-(METHOXYCARBONYL)-3-METHYLBUTYL]AMINO}CARBONYL)-5-NITROBENZOATE

Cat. No.: B3978912
M. Wt: 352.34 g/mol
InChI Key: DETMTXRRMFKQMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 3-({[1-(METHOXYCARBONYL)-3-METHYLBUTYL]AMINO}CARBONYL)-5-NITROBENZOATE is a complex organic compound with a unique structure that includes a nitrobenzoate moiety and a methoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-({[1-(METHOXYCARBONYL)-3-METHYLBUTYL]AMINO}CARBONYL)-5-NITROBENZOATE typically involves multiple steps. One common method includes the following steps:

    Formation of the Nitrobenzoate Moiety: This can be achieved through nitration of methyl benzoate using a mixture of concentrated sulfuric acid and nitric acid.

    Introduction of the Methoxycarbonyl Group: This step involves the reaction of the nitrobenzoate with methoxycarbonyl chloride in the presence of a base such as pyridine.

    Coupling with the Amino Group: The final step involves coupling the methoxycarbonylated nitrobenzoate with an appropriate amine, such as 1-(methoxycarbonyl)-3-methylbutylamine, under suitable conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-({[1-(METHOXYCARBONYL)-3-METHYLBUTYL]AMINO}CARBONYL)-5-NITROBENZOATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) for hydrolysis.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products

    Reduction of Nitro Group: Formation of the corresponding amine.

    Hydrolysis of Ester Group: Formation of the corresponding carboxylic acid.

    Substitution Reactions: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

METHYL 3-({[1-(METHOXYCARBONYL)-3-METHYLBUTYL]AMINO}CARBONYL)-5-NITROBENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 3-({[1-(METHOXYCARBONYL)-3-METHYLBUTYL]AMINO}CARBONYL)-5-NITROBENZOATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The methoxycarbonyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    METHYL 3-({[1-(METHOXYCARBONYL)-3-METHYLBUTYL]AMINO}CARBONYL)-4-NITROBENZOATE: Similar structure but with the nitro group in a different position.

    METHYL 3-({[1-(METHOXYCARBONYL)-3-METHYLBUTYL]AMINO}CARBONYL)-5-AMINOBENZOATE: Similar structure but with an amino group instead of a nitro group.

Uniqueness

METHYL 3-({[1-(METHOXYCARBONYL)-3-METHYLBUTYL]AMINO}CARBONYL)-5-NITROBENZOATE is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted applications in research and industry.

Properties

IUPAC Name

methyl 3-[(1-methoxy-4-methyl-1-oxopentan-2-yl)carbamoyl]-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O7/c1-9(2)5-13(16(21)25-4)17-14(19)10-6-11(15(20)24-3)8-12(7-10)18(22)23/h6-9,13H,5H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DETMTXRRMFKQMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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